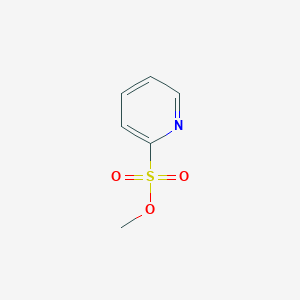

2-Pyridinesulfonic acid methyl ester

Übersicht

Beschreibung

2-Pyridinesulfonic acid methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The sulfonic acid group attached to the pyridine ring enhances its reactivity and solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Pyridinesulfonic acid methyl ester can be synthesized through the esterification of 2-pyridinesulfonic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-Pyridinesulfonic acid+MethanolAcid Catalyst2-Pyridinesulfonic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinesulfonic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-pyridinesulfonic acid and methanol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2-Pyridinesulfonic acid and methanol.

Reduction: 2-Pyridinesulfonic acid methyl alcohol.

Substitution: Various substituted pyridinesulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Pyridinesulfonic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, such as:

- Hydrolysis : This reaction produces 2-pyridinesulfonic acid and methanol, allowing for the regeneration of the sulfonic acid moiety.

- Reduction : The compound can be reduced to form 2-pyridinesulfonic acid methyl alcohol.

- Substitution Reactions : It can participate in nucleophilic substitution reactions to yield various substituted pyridinesulfonic acid derivatives.

Biological Applications

Recent studies have investigated the biological activity of this compound, highlighting its potential therapeutic properties:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against multidrug-resistant pathogens. For instance, it demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its potential as an alternative to traditional antibiotics .

- Anti-inflammatory Properties : The compound is being explored for its ability to modulate inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the production of:

- Dyes and Pigments : Its reactivity allows it to be used in synthesizing various dyes.

- Pharmaceuticals : The compound is involved in the synthesis of pharmaceutical intermediates due to its ability to undergo diverse chemical transformations.

- Agrochemicals : It finds applications in creating herbicides and pesticides, contributing to agricultural productivity .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. It was found that this compound showed significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid. This highlights its potential as a promising candidate for developing new antimicrobial agents.

Case Study on Cytotoxic Effects

In another investigation assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at specific concentrations. This suggests that it may have potential applications in cancer therapy by targeting tumor cells effectively.

Wirkmechanismus

The mechanism of action of 2-pyridinesulfonic acid methyl ester depends on its interaction with specific molecular targets. The sulfonic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active sulfonic acid moiety, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyridinesulfonic acid: The parent compound, which lacks the ester group.

2-Pyridinesulfonic acid ethyl ester: Similar structure with an ethyl group instead of a methyl group.

Pyridine-3-sulfonic acid methyl ester: Similar structure with the sulfonic acid group at the 3-position.

Uniqueness

2-Pyridinesulfonic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility

Biologische Aktivität

2-Pyridinesulfonic acid methyl ester (CAS No. 111480-82-1) is an organic compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. The sulfonic acid group enhances its reactivity, making it a subject of interest in various biological studies.

- Molecular Formula : C7H9NO3S

- Molecular Weight : 173.19 g/mol

- Structure : The compound features a pyridine ring substituted with a sulfonic acid methyl ester group, which contributes to its solubility and reactivity in biological systems.

Synthesis

This compound can be synthesized through the esterification of 2-pyridinesulfonic acid with methanol, typically using an acid catalyst under reflux conditions. The general reaction can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting their activity. Hydrolysis of the ester can release the active sulfonic acid moiety, further enhancing its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in cell cultures. This suggests a potential therapeutic role in treating inflammatory diseases .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells, with IC50 values indicating potent growth inhibition. For example, it was found to inhibit the proliferation of A549 lung cancer cells and A2780 ovarian cancer cells effectively .

Data Table: Biological Activity Summary

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) that supports its use as a potential treatment for infections caused by resistant strains.

- Cytotoxic Potential : In a comparative study involving multiple cancer cell lines, this compound was found to be more effective than several standard chemotherapeutics, indicating its potential as a lead compound for drug development targeting cancer cells.

- Mechanistic Insights : Research into the mechanism of action revealed that the compound interferes with cellular signaling pathways involved in inflammation and cell proliferation, providing insights into its therapeutic applications beyond mere cytotoxicity.

Eigenschaften

IUPAC Name |

methyl pyridine-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRGJFMNVONED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549547 | |

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111480-82-1 | |

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.